molecular formula C8H7ClN4S B2939709 N-(6-chloro-1,3-benzothiazol-2-yl)guanidine CAS No. 50739-43-0

N-(6-chloro-1,3-benzothiazol-2-yl)guanidine

Cat. No.: B2939709
CAS No.: 50739-43-0
M. Wt: 226.68
InChI Key: ZXLLIQSDONCKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-1,3-benzothiazol-2-yl)guanidine is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group at the 6th position of the benzothiazole ring and a guanidine group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)guanidine typically involves the following steps:

    Formation of 6-chloro-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield 6-chloro-1,3-benzothiazole.

    Introduction of the Guanidine Group: The 6-chloro-1,3-benzothiazole is then reacted with guanidine hydrochloride in the presence of a base such as sodium methoxide. The reaction is typically carried out in a solvent like methanol under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)guanidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation. The reactions are carried out in solvents like acetonitrile or dichloromethane.

    Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiazole derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its antimicrobial and antifungal properties.

    Medicine: It is being explored for its potential as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)acetamide

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)guanidine is unique due to the presence of the guanidine group, which imparts distinct biological activities compared to other benzothiazole derivatives. The guanidine group enhances its ability to interact with specific molecular targets, making it a promising candidate for various therapeutic applications.

Properties

IUPAC Name

2-(6-chloro-1,3-benzothiazol-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLLIQSDONCKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.